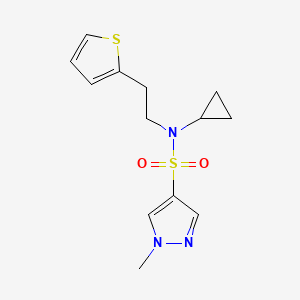
N-cyclopropyl-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C13H17N3O2S2 and its molecular weight is 311.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-cyclopropyl-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole core with a sulfonamide group and substituents that include cyclopropyl and thiophene moieties. Its molecular formula is C13H16N2O2S, and it has a molecular weight of 284.35 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. Common synthetic routes include:
- Formation of the Pyrazole Core : This is achieved through the condensation of hydrazine derivatives with appropriate carbonyl compounds.
- Introduction of the Sulfonamide Group : This step often involves the reaction of the pyrazole with sulfonyl chlorides.
- Cyclopropyl and Thiophene Substitution : These groups can be introduced via specific coupling reactions or cyclopropanation techniques.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits notable antimicrobial properties. For instance, it has shown effectiveness against various strains of bacteria and fungi, with minimum inhibitory concentrations (MICs) in the low micromolar range.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it induces apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the activation of caspase pathways, leading to enhanced p53 expression, which is crucial for cell cycle regulation and apoptosis.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.63 | Apoptosis via caspase activation |
| A549 | 12.30 | Induction of cell cycle arrest |
Enzyme Inhibition
The compound has been reported to inhibit specific enzymes involved in cancer progression, such as carbonic anhydrases (CAs). Selective inhibition of hCA IX and hCA II was observed at nanomolar concentrations, suggesting its potential as a targeted therapeutic agent for cancers that rely on these enzymes for growth.
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation reported that this compound exhibited superior activity against resistant bacterial strains compared to traditional antibiotics, highlighting its potential as a new antimicrobial agent.
- Evaluation in Cancer Models : In vivo studies using xenograft models demonstrated that treatment with this compound resulted in significant tumor reduction compared to control groups, further supporting its anticancer efficacy.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : The sulfonamide group likely facilitates binding to active sites on target enzymes, disrupting their function.
- Induction of Apoptosis : The compound's effects on p53 signaling pathways suggest it may modulate apoptotic processes through direct or indirect interactions with cellular machinery.
特性
IUPAC Name |
N-cyclopropyl-1-methyl-N-(2-thiophen-2-ylethyl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S2/c1-15-10-13(9-14-15)20(17,18)16(11-4-5-11)7-6-12-3-2-8-19-12/h2-3,8-11H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHBJZYABMJOHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N(CCC2=CC=CS2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













